molecular formula C21H21ClF3N7O B11513433 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11513433
M. Wt: 479.9 g/mol
InChI Key: RPYXPDFYECWATJ-UHFFFAOYSA-N
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Description

6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a triazine ring substituted with a trifluoromethoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the triazine ring, potentially altering its electronic properties.

    Substitution: The compound can undergo various substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies related to its biological activity, including its effects on various cellular pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the triazine ring may interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trifluoromethoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C21H21ClF3N7O

Molecular Weight

479.9 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-4-N-methyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21ClF3N7O/c1-26-18-28-19(27-15-5-7-17(8-6-15)33-21(23,24)25)30-20(29-18)32-11-9-31(10-12-32)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H2,26,27,28,29,30)

InChI Key

RPYXPDFYECWATJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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